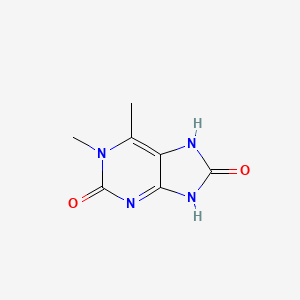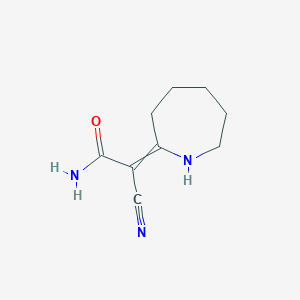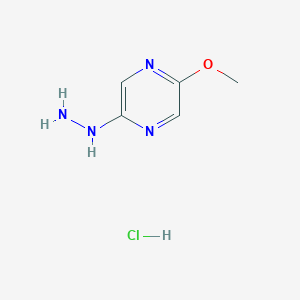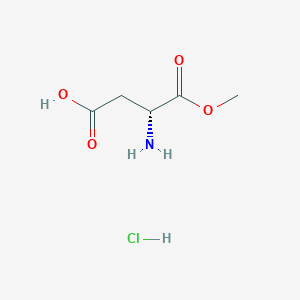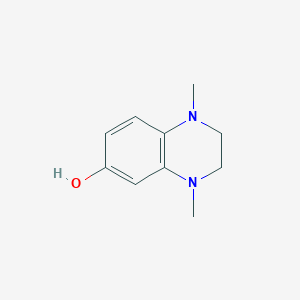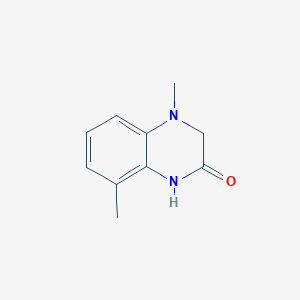![molecular formula C8H12N2O3 B11910939 (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one](/img/structure/B11910939.png)
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
The synthesis of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-C]imidazole core, followed by the introduction of the dioxolane ring. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
化学反応の分析
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
科学的研究の応用
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one can be compared with other similar compounds, such as:
Spirocyclic imidazoles: These compounds share a similar spirocyclic structure but may have different functional groups and biological activities.
Dioxolane derivatives: Compounds with a dioxolane ring structure, which may exhibit similar chemical reactivity but different biological properties.
Pyrroloimidazoles: These compounds have a similar core structure but may differ in their substituents and overall biological activity.
The uniqueness of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
(7'aS)-spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one |
InChI |
InChI=1S/C8H12N2O3/c11-7-9-4-6-3-8(5-10(6)7)12-1-2-13-8/h6H,1-5H2,(H,9,11)/t6-/m0/s1 |
InChIキー |
NTRXRBLGWOSIMH-LURJTMIESA-N |
異性体SMILES |
C1COC2(O1)C[C@H]3CNC(=O)N3C2 |
正規SMILES |
C1COC2(O1)CC3CNC(=O)N3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)
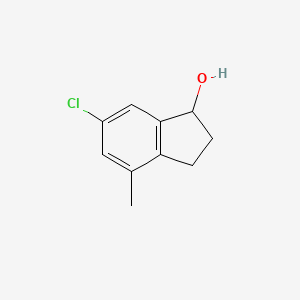
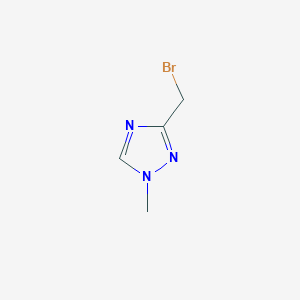
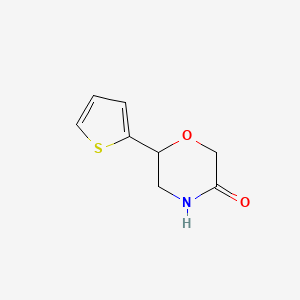
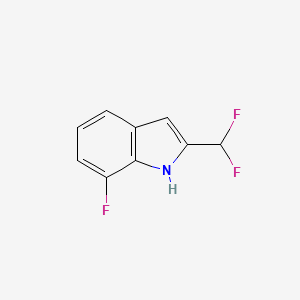
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11910893.png)
